molecular formula C20H20Cl4N2O4S B12031337 Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12031337
M. Wt: 526.3 g/mol
InChI Key: OMWSFSQYYRVIAE-UHFFFAOYSA-N
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Description

Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the following structural formula:

C20H20Cl4N2O4S\text{C}_{20}\text{H}_{20}\text{Cl}_4\text{N}_2\text{O}_4\text{S} C20​H20​Cl4​N2​O4​S

This compound belongs to the class of benzothiophenes and exhibits intriguing pharmacological properties. It is synthesized through specific routes, and its applications span various scientific fields.

Preparation Methods

Synthetic Routes: The synthesis of Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. While I don’t have specific analytical data for this compound, here’s a general outline:

    Starting Material: Begin with appropriate starting materials, including chlorophenol derivatives and trichloroethanol.

    Acetylation: Acetylate the chlorophenol to introduce the acetyl group.

    Amination: Aminate the acetylated intermediate using trichloroethanol to form the desired compound.

Industrial Production: Industrial-scale production methods are proprietary and may involve modifications to improve yield, purity, and efficiency. Researchers and manufacturers optimize these processes to meet commercial demands.

Chemical Reactions Analysis

Reactivity: Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be replaced by other groups.

Common Reagents: Common reagents include:

    Hydrogen peroxide (H₂O₂): for oxidation.

    Hydride reagents: (e.g., lithium aluminum hydride) for reduction.

Major Products: The specific products formed depend on reaction conditions and substituents. Detailed analysis requires experimental data.

Scientific Research Applications

Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate finds applications in:

    Medicinal Chemistry: Investigated as potential drugs due to its unique structure.

    Biological Studies: Used in cell-based assays and target identification.

    Industry: May have applications in materials science or agrochemicals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it with related benzothiophenes. Further literature exploration can reveal its distinct features.

Properties

Molecular Formula

C20H20Cl4N2O4S

Molecular Weight

526.3 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20Cl4N2O4S/c1-29-18(28)16-13-4-2-3-5-14(13)31-17(16)26-19(20(22,23)24)25-15(27)10-30-12-8-6-11(21)7-9-12/h6-9,19,26H,2-5,10H2,1H3,(H,25,27)

InChI Key

OMWSFSQYYRVIAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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